molecular formula C7H14N2 B13510088 3-(Azetidin-1-yl)cyclobutan-1-amine

3-(Azetidin-1-yl)cyclobutan-1-amine

Cat. No.: B13510088
M. Wt: 126.20 g/mol
InChI Key: MTLRDJKYJHTPAX-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C7H14N2. It is a building block in organic synthesis and is used in various scientific research applications. The compound features a cyclobutane ring fused with an azetidine ring, making it an interesting subject for chemical studies due to its unique structure and reactivity .

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-1-yl)cyclobutan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is largely influenced by the ring strain in the azetidine and cyclobutane rings .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include organometallic reagents, oxidizing agents, and reducing agents. For example, the compound can be oxidized using hydrogen peroxide or reduced using lithium aluminum hydride .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(Azetidin-1-yl)cyclobutan-1-amine include other azetidine derivatives and cyclobutane-containing compounds. Examples include 1-azabicyclo[1.1.0]butane and 3-arylazetidines .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of the azetidine and cyclobutane rings. This structural feature imparts distinct reactivity and properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

3-(azetidin-1-yl)cyclobutan-1-amine

InChI

InChI=1S/C7H14N2/c8-6-4-7(5-6)9-2-1-3-9/h6-7H,1-5,8H2

InChI Key

MTLRDJKYJHTPAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2CC(C2)N

Origin of Product

United States

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